molecular formula C8H15NS B1599471 (S)-(+)-2-Heptyl isothiocyanate CAS No. 737000-94-1

(S)-(+)-2-Heptyl isothiocyanate

Cat. No.: B1599471
CAS No.: 737000-94-1
M. Wt: 157.28 g/mol
InChI Key: UPTLUDLHIIYPNC-QMMMGPOBSA-N
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Description

(S)-(+)-2-Heptyl isothiocyanate is a type of isothiocyanate, a class of small molecular compounds with the structure of –N=C=S . These compounds are abundant in Brassicaceae or Cruciferae vegetables and are formed in a bioconversion process with glucosinolates as the substrate, catalyzed with β-thioglucosidase . Isothiocyanates can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines . They also have antioxidant, anti-inflammatory, and antibacterial properties .


Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in the first step above . Isothiocyanates may also be accessed via the thermally-induced fragmentation reactions of 1,4,2-oxathiazoles .


Molecular Structure Analysis

Isothiocyanate is the functional group −N=C=S, formed by substituting the oxygen in the isocyanate group with a sulfur . Many natural isothiocyanates from plants are produced by enzymatic conversion of metabolites called glucosinolates . Typical bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively. The N=C and C=S distances are 117 and 158 pm .


Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon . Isothiocyanates occur widely in nature and are of interest in food science and medical research . These species generate isothiocyanates in different proportions, and so have different, but recognizably related, flavors .


Physical And Chemical Properties Analysis

Isothiocyanates are characterized by their structure of –N=C=S . They exhibit different chemical structures; for example, allyl isothiocyanate is an aliphatic compound, whereas both benzyl isothiocyanate and phenethyl isothiocyanate are aromatic and contain a benzene ring . Structural differences lead to differences in lipophilicity and hydrophilicity .

Scientific Research Applications

Inhibition of Carcinogenesis

Isothiocyanates, including compounds structurally related to (S)-(+)-2-Heptyl isothiocyanate, have been found to be powerful inhibitors of carcinogenesis in laboratory animals, showing particularly impressive results in models of lung and esophageal cancer. Their major mechanism of inhibition appears to involve selective inhibition of cytochrome P450 enzymes involved in the metabolic activation of carcinogens, induction of Phase II enzymes, and enhancement of apoptosis (Hecht, 2000).

Activation of Nrf2 in Cultured Fibroblasts

Isothiocyanates, such as allyl isothiocyanate (AITC), butyl isothiocyanate (BITC), and phenylethyl isothiocyanate (PEITC), have been shown to significantly increase the phosphorylation of ERK1/2, an upstream target of Nrf2 in NIH3T3 fibroblasts, leading to increased nuclear translocation and transactivation of Nrf2. This indicates their role in inducing phase 2 and antioxidant enzymes in cultured fibroblasts, showcasing their potential in cellular defense mechanisms (Ernst et al., 2011).

Antimicrobial Activity Against MRSA

Isothiocyanates derived from cruciferous plants have shown potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as natural antimicrobial agents. This study suggests a strong relationship between the chemical structure of isothiocyanates and their antibacterial effectiveness, with benzyl-isothiocyanate being notably effective (Dias et al., 2014).

Chemoprotection Against Cancer

Isothiocyanates are among the most extensively studied chemoprotective agents, derived from glucosinolate precursors by the action of β-thioglucosidase enzymes (myrosinases). Their protection against various types of cancer is attributed to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis (Dinkova-Kostova, 2013).

Real-Time Monitoring of the Mitophagy Process

An isothiocyanate-functionalized tetraphenylethene has been synthesized for use as a fluorescent bioprobe for mitochondrion imaging, demonstrating high specificity and photostability. This innovation enables real-time monitoring of the mitophagy process, highlighting a novel application in bio-imaging and diagnostics (Zhang et al., 2015).

Mechanism of Action

Target of Action

Isothiocyanates, including (S)-(+)-2-Heptyl isothiocyanate, are known to interact with various cellular targets. One of the primary targets of isothiocyanates is the glutathione S-transferase (GST) enzyme . This enzyme plays a crucial role in the detoxification of harmful substances in the body .

Mode of Action

Isothiocyanates interact with their targets through the formation of hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . This interaction facilitates their traversal across the plasma membrane of cells, allowing entry into the cellular milieu .

Pharmacokinetics

Isothiocyanates are metabolized by the mercapturic acid pathway , which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

The action of isothiocyanates results in various molecular and cellular effects. They have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can induce apoptosis of cancer cells, inhibit cell cycle, and have antimicrobial activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isothiocyanates. For instance, the presence of certain cofactors and physiological conditions such as pH can affect the formation of isothiocyanates from glucosinolates . Additionally, the consumption of cruciferous vegetables, which are rich in glucosinolates, the precursors of isothiocyanates, has been associated with decreased risk of certain diseases .

Safety and Hazards

Isothiocyanates are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . They are also harmful to aquatic life with long-lasting effects .

Future Directions

There is increasing evidence that higher consumption of fruit and vegetables plays a central role in the prevention of non-communicable diseases . Although there is evidence that consumption of a high glucosinolate diet is linked with reduced incidence of chronic diseases, future large-scale placebo-controlled human trials including standardized glucosinolate supplements are needed .

Biochemical Analysis

Biochemical Properties

For instance, they can serve as valuable platforms for versatile transformations in synthetic chemistry .

Cellular Effects

For example, they can inhibit cell proliferation and induce apoptosis in cancer cells . They also have anti-inflammatory properties, as demonstrated by their ability to reduce the expression of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of (S)-(+)-2-Heptyl isothiocyanate is not well-known. Isothiocyanates are known to exert their effects at the molecular level through various mechanisms. For instance, they can modulate multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .

Temporal Effects in Laboratory Settings

It is known that isothiocyanates can exhibit time- and concentration-dependent inhibition on cell proliferation .

Dosage Effects in Animal Models

For example, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen, but not when administered after the carcinogen .

Metabolic Pathways

Isothiocyanates are known to interact with the mercapturic acid pathway, which involves the reactive electrophilic carbon from the isothiocyanate functional group and glutathione, catalyzed by glutathione S-transferase .

Transport and Distribution

Isothiocyanates are known to be able to traverse across the plasma membrane of cells, allowing entry into the cellular milieu .

Subcellular Localization

It is known that the subcellular localization of molecules can be very important in determining their biological activity .

Properties

IUPAC Name

(2S)-2-isothiocyanatoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTLUDLHIIYPNC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426868
Record name (S)-(+)-2-Heptyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-94-1
Record name (S)-(+)-2-Heptyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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